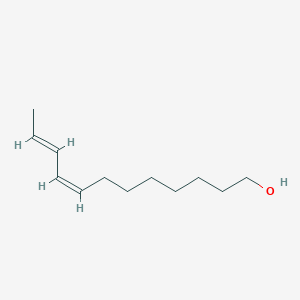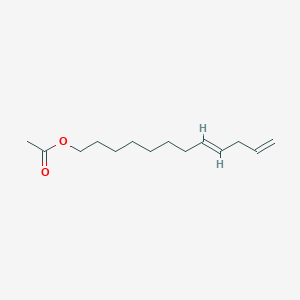
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine involves multiple steps, including reactions with substituted aminophenyl and phenyl groups, leading to compounds with possible pharmacological properties. These synthesis processes are corroborated through spectroscopic methods such as IR, 1H NMR, 13C NMR, and MS, and for certain compounds, their structures are further confirmed by X-ray diffraction (Cortés, Franco, & García Mellado, 2001).
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives, including conformational details and the arrangement of aromatic rings and electron-donating groups, has been analyzed through X-ray analysis and spectral studies. These analyses reveal conformational differences that may account for variations in pharmacological activities among compounds (Kamiya, Wada, & Nishikawa, 1973).
Chemical Reactions and Properties
The chemical reactions involved in synthesizing (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine derivatives highlight the compound's reactivity towards various agents, including hydrazine, leading to different isomeric forms and novel compounds. These reactions underscore the compound's versatile chemical behavior and potential for generating pharmacologically active derivatives (Meguro & Kuwada, 1973).
Physical Properties Analysis
The physical properties of benzodiazepine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their pharmacokinetic profiles and stability. These properties are determined through analytical and spectral data, providing insights into the compound's behavior in different environments and its suitability for pharmacological applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are fundamental to the compound's pharmacological potential. Studies on benzodiazepine derivatives reveal their interactions with receptors and their effects on biological systems, emphasizing the importance of specific functional groups and molecular conformations in determining their activity (Fryer, Leimgruber, & Trybulski, 1982).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Pyrido[1,4]benzodiazepines, including compounds similar to (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, have been studied for their antidepressant activities. These compounds are synthesized from specific ketones with antidepressant activity (Netinant, Elrad, & Fayad, 2001).
- A study on the synthesis of 6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepines explored the reaction of similar compounds, highlighting the chemical mechanisms involved in their formation (Hara, Itoh, & Itoh, 1976).
- Research on the synthesis of 2-amino-3-hydroxy- and 2,3-diamino-3H-1,4-benzodiazepines provided insights into the preparation of compounds with different substituents, starting from similar 2-amino benzodiazepines (Gatta, Giudice, Simone, & Settimj, 1980).
Chemical and Biological Properties
- A study on the biological activity of various 1,4-benzodiazepine derivatives, including compounds structurally related to (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, evaluated their potential as anxiolytics (Cortés-Cortés et al., 2007).
- The study of chlordiazepoxide metabolites in rats, which are structurally similar to the queried compound, provided insights into their pharmacokinetics and potential pharmacological effects (Schwartz, Vane, & Postma, 1968).
Advanced Applications and Technology Development
- New technology for synthesizing benzodiazepine derivatives, including methods relevant to compounds like (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine, has been developed. This research is significant for understanding the manufacturing process and potential industrial applications (Lyukshenko, Nikitin, & Morozhenko, 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine involves the condensation of 2-amino-5-chlorobenzophenone with phenylacetic acid followed by cyclization with ammonium acetate. The resulting intermediate is then reduced with sodium borohydride to obtain the final product.", "Starting Materials": [ "2-amino-5-chlorobenzophenone", "phenylacetic acid", "ammonium acetate", "sodium borohydride", "ethyl acetate", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-chlorobenzophenone and phenylacetic acid in ethyl acetate and add hydrochloric acid to the mixture. Heat the mixture to reflux for 5 hours.", "Step 2: Add ammonium acetate to the mixture and continue heating to reflux for 3 hours.", "Step 3: Cool the mixture to room temperature and extract the product with methanol.", "Step 4: Dissolve the obtained intermediate in methanol and add sodium borohydride to the solution. Stir the mixture for 2 hours at room temperature.", "Step 5: Add hydrochloric acid to the mixture to quench the reaction and extract the product with ethyl acetate.", "Step 6: Wash the organic layer with sodium hydroxide solution and dry over anhydrous sodium sulfate.", "Step 7: Concentrate the solution under reduced pressure to obtain the final product, (R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine." ] } | |
Numéro CAS |
155452-87-2 |
Nom du produit |
(R,S)-Z-3-Amino-7-chloro-2-oxo-5-phenyl-1,4-benzodiazepine |
Formule moléculaire |
C₂₃H₁₈ClN₃O₃ |
Poids moléculaire |
419.86 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)






